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Compound of Interest

Compound Name:
(4-Chlorophenyl)(4-

piperidinyl)methanol

CAS No.: 36938-75-7

Cat. No.: B1348785 Get Quote

CAS Number: 36938-75-7

Executive Summary
(4-Chlorophenyl)(4-piperidinyl)methanol (CAS: 36938-75-7) is a critical chiral building block

and pharmacophore in the synthesis of second-generation H1-antihistamines and neuroactive

ligands. Structurally, it consists of a piperidine ring substituted at the 4-position with an

exocyclic methanol group bearing a para-chlorophenyl moiety. This scaffold—often referred to

as an

-aryl-4-piperidinemethanol—serves as a structural anchor in drug discovery, particularly for
optimizing binding affinity to G-protein coupled receptors (GPCRs) such as the Histamine H1
receptor and NMDA receptors.

This guide provides a definitive technical analysis of the compound, distinguishing it from its

isomer 4-(4-chlorophenyl)-4-hydroxypiperidine (Haloperidol metabolite), and outlines a robust,

self-validating synthetic protocol for its preparation.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1348785?utm_src=pdf-interest
https://www.benchchem.com/product/b1348785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The distinction between the target compound and its isomers is a frequent source of error in

procurement and synthesis. The table below establishes the definitive identity for CAS 36938-

75-7.

Parameter Technical Specification

IUPAC Name (4-Chlorophenyl)(piperidin-4-yl)methanol

CAS Number 36938-75-7

Common Synonyms -(4-Chlorophenyl)-4-piperidinemethanol; MDL

16,455 derivative

Molecular Formula

C

H

ClNO

Molecular Weight 225.72 g/mol

SMILES OC(C1=CC=C(Cl)C=C1)C1CCNCC1

InChI Key UQGIFKXJSLUMSO-UHFFFAOYSA-N

Appearance White to off-white crystalline solid

pKa (Calculated)
~12.5 (Secondary alcohol), ~9.8 (Piperidine

nitrogen)

Solubility
Soluble in DMSO, Methanol, DCM; Sparingly

soluble in water
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Critical Note: Do not confuse with 4-(4-Chlorophenyl)piperidin-4-ol (CAS 39512-49-7), where

the hydroxyl group is attached directly to the piperidine ring. CAS 36938-75-7 possesses an

exocyclic alcohol, imparting greater conformational flexibility critical for PROTAC linker design

and antihistamine binding pockets.

Synthetic Methodology: Grignard Addition
Protocol[9]
The most reliable laboratory-scale synthesis involves the nucleophilic addition of a Grignard

reagent to an N-protected 4-formylpiperidine. This route minimizes side reactions and allows

for facile purification.

Retrosynthetic Analysis
The target molecule is disconnected at the exocyclic C-C bond between the methanol carbon

and the phenyl ring.

Synthon A: 4-Chlorophenyl anion (Grignard reagent).

Synthon B: N-Protected piperidine-4-carboxaldehyde (Electrophile).

Detailed Experimental Protocol
Step 1: Preparation of N-Boc-4-formylpiperidine

Reagents: 4-Piperidinemethanol, Di-tert-butyl dicarbonate (Boc

O), Dess-Martin Periodinane (DMP).

Rationale: The aldehyde is unstable if unprotected. The Boc group prevents amine

interference with the Grignard reagent.

Step 2: Grignard Addition (The Core Reaction)
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Reagents: 4-Chlorophenylmagnesium bromide (1.0 M in THF), N-Boc-4-formylpiperidine,

Anhydrous THF.

Protocol:

Flame-dry a 250 mL three-neck round-bottom flask under Argon.

Charge with N-Boc-4-formylpiperidine (1.0 eq) dissolved in anhydrous THF. Cool to -78°C

to suppress over-addition and side reactions.

Add 4-Chlorophenylmagnesium bromide (1.2 eq) dropwise over 30 minutes.

Process Control: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (

) should disappear.

Allow to warm to 0°C over 2 hours.

Quench: Slowly add saturated aqueous NH

Cl.

Workup: Extract with EtOAc (3x), wash with brine, dry over Na

SO

.

Purification: Flash chromatography (SiO

) yields the N-Boc protected intermediate.

Step 3: Deprotection

Reagents: 4M HCl in Dioxane or TFA/DCM.

Protocol: Treat the intermediate with 4M HCl in Dioxane at 0°C for 2 hours. Precipitate the

hydrochloride salt with diethyl ether or neutralize to obtain the free base.
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Synthetic Workflow Diagram

4-Piperidinemethanol N-Boc Protection
(Boc2O, DCM)
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(Dess-Martin Periodinane) N-Boc-4-formylpiperidine Grignard Addition

(4-Cl-Ph-MgBr, THF, -78°C) N-Boc-(4-Cl-Ph)(Pip)MeOH Deprotection
(4M HCl/Dioxane)

(4-Chlorophenyl)(4-piperidinyl)methanol
(CAS 36938-75-7)
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Figure 1: Step-wise synthetic pathway from commercially available starting materials to the

target scaffold.

Therapeutic & Synthetic Utility[7][10][11]
Pharmacophore in Antihistamines
The (4-chlorophenyl)(4-piperidinyl)methanol motif is a simplified analog of the "benzhydryl

piperidine" class of antihistamines. While drugs like Fexofenadine (MDL 16,455) utilize a

diphenyl-methanol moiety, the 4-chlorophenyl analog is used in Structure-Activity Relationship

(SAR) studies to probe the hydrophobic pocket of the H1 receptor.

Binding Mechanism: The piperidine nitrogen (protonated at physiological pH) forms an ionic

bond with Asp107 in the H1 receptor. The 4-chlorophenyl group occupies a hydrophobic sub-

pocket, providing selectivity over muscarinic receptors.

PROTAC Linker Design
Recent developments in targeted protein degradation (PROTACs) utilize 4-substituted

piperidines as semi-rigid linkers. The exocyclic alcohol of CAS 36938-75-7 provides a unique

attachment point for E3 ligase ligands, allowing the piperidine nitrogen to be coupled to the

protein of interest (POI) ligand.

Structural Relationship Diagram[7]
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Figure 2: Mapping the compound's structural utility across different therapeutic classes.

Analytical Characterization & Safety
Quality Control Parameters
To ensure research integrity, the synthesized compound must meet the following criteria:

HPLC Purity: >95% (Reverse phase C18, Acetonitrile/Water gradient).

1H NMR (DMSO-d6): Diagnostic signals include the methine doublet at

~4.3 ppm (CH-OH) and the piperidine ring protons at

1.2–3.0 ppm.

Mass Spectrometry: [M+H]

peak at m/z 226.1/228.1 (characteristic 3:1 chlorine isotope pattern).

Safety & Handling (MSDS Summary)
GHS Classification: Warning. Acute Toxicity (Oral), Skin Irritant.

Handling: Use in a fume hood.[1] Avoid dust formation.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The secondary alcohol is

susceptible to oxidation if exposed to air/light over prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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